
8-(3-(Trifluoromethyl)-3H-diazirin-3-yl)quinoline
Overview
Description
8-(3-(Trifluoromethyl)-3H-diazirin-3-yl)quinoline is a useful research compound. Its molecular formula is C11H6F3N3 and its molecular weight is 237.18 g/mol. The purity is usually 95%.
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Biological Activity
The compound 8-(3-(Trifluoromethyl)-3H-diazirin-3-yl)quinoline is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties. The unique trifluoromethyl and diazirine substitutions enhance the compound's reactivity and biological profile, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that quinoline derivatives, including those with trifluoromethyl groups, exhibit significant antimicrobial properties. For instance, studies have shown that various 8-hydroxyquinoline derivatives possess strong antibacterial and antifungal activities. The incorporation of electron-withdrawing groups, such as trifluoromethyl, has been linked to increased potency against resistant strains of bacteria and fungi .
Table 1: Antimicrobial Activity of Quinoline Derivatives
Compound | Activity Type | Target Organisms | Inhibition Zone (mm) |
---|---|---|---|
8-Hydroxyquinoline Derivative 1 | Antibacterial | Staphylococcus aureus | 15 |
8-Hydroxyquinoline Derivative 2 | Antifungal | Candida albicans | 18 |
This compound | Antibacterial | E. coli | TBD |
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively studied. The trifluoromethyl substitution is known to enhance lipophilicity, which can improve cellular uptake and bioavailability. In vitro studies have demonstrated that certain quinoline derivatives exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells .
Case Study: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxic effects of several quinoline derivatives on MCF-7 and A549 cell lines. The results indicated that compounds with trifluoromethyl substitutions showed increased potency compared to their non-fluorinated counterparts.
- MCF-7 Cell Line : IC50 values for selected compounds ranged from 10 µM to 25 µM.
- A549 Cell Line : Compounds demonstrated IC50 values between 5 µM and 15 µM.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of Enzymatic Activity : Quinoline derivatives often act as inhibitors of key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Certain compounds have been shown to trigger apoptotic pathways in cancer cells.
- Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant capabilities, contributing to their protective effects against oxidative stress in cells .
Future Research Directions
Despite promising results, further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:
- In vivo Studies : To assess the efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) : To refine the chemical structure for improved potency and selectivity.
- Combination Therapies : Exploring synergistic effects with existing chemotherapeutic agents.
Scientific Research Applications
Photochemical Properties
Photoreactivity : The trifluoromethylated diazirine group in this compound can undergo photolysis upon exposure to UV light, generating a highly reactive carbene. This property is exploited in photolabeling studies where the compound can covalently bond to proteins or nucleic acids, allowing researchers to track interactions within biological systems .
Fluorescent Labeling : The incorporation of this compound into fluorescent labeling techniques enhances the detection of biomolecules. For instance, when cross-linked with target proteins, the fluorescence emission can be significantly increased, facilitating easier visualization and analysis .
Biological Applications
Protein Interactions : The ability of 8-(3-(Trifluoromethyl)-3H-diazirin-3-yl)quinoline to form stable covalent bonds with proteins makes it an excellent candidate for studying protein interactions. By using this compound as a photoprobe, researchers can identify binding sites and understand the dynamics of protein complexes in living cells .
Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Studies have shown that modifications on the quinoline structure can lead to enhanced activity against various pathogens. The incorporation of the diazirine moiety may further improve these properties by enabling targeted delivery to bacterial cells .
Case Studies
- Photolabeling Studies : In a study published in Chemical Communications, researchers utilized this compound as a photolabeling agent to investigate protein interactions in live cells. The results demonstrated that the compound effectively labeled specific proteins upon UV irradiation, allowing for detailed mapping of protein networks .
- Antimicrobial Screening : Another investigation focused on synthesizing novel quinoline derivatives, including those with diazirine modifications. These compounds were screened for their antimicrobial efficacy against gram-negative bacteria and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant activity, suggesting potential therapeutic applications in treating infections .
Table 1: Photochemical Stability of this compound
Light Source | Stability (Days) | Percentage Unreacted Diazirine (%) |
---|---|---|
Ambient Light | 0 | 100 |
7 | 78.1 | |
14 | 58.1 | |
Incandescent Light | 0 | 100 |
15 | 22.5 |
Table 2: Antimicrobial Activity of Quinoline Derivatives
Compound Name | Activity Against Gram-Negative Bacteria | Activity Against Staphylococcus aureus |
---|---|---|
1-Methoxy-6,7-methylenedioxy-4-oxo-3-quinolinecarboxylic acid | Moderate | High |
2-Methyl-9-oxofuro[3,2-f]quinoline-8-carboxylic acid | High | Moderate |
This compound | To be determined | To be determined |
Properties
IUPAC Name |
8-[3-(trifluoromethyl)diazirin-3-yl]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3/c12-11(13,14)10(16-17-10)8-5-1-3-7-4-2-6-15-9(7)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVELOGPEZQOGGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3(N=N3)C(F)(F)F)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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